ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate
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Overview
Description
Ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate is a synthetic organic compound belonging to the class of benzochromenes. These compounds are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. The structure of this compound features a benzochromene core with an ethyl ester, an amino group, and a hydroxyphenyl substituent, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate typically involves a multi-step reaction starting from naphthalene-2,7-diol. The process includes the following steps:
Condensation Reaction: Naphthalene-2,7-diol reacts with 4-hydroxybenzaldehyde in the presence of a base such as piperidine in ethanol to form the intermediate.
Cyclization: The intermediate undergoes cyclization with ethyl cyanoacetate under reflux conditions to form the benzochromene core.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzochromenes.
Scientific Research Applications
Ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential use in the development of anticancer drugs due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes and pigments due to its chromophore properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Antimicrobial Activity: Disrupts bacterial cell walls and inhibits enzyme activity.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anticancer Activity: Induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.
Comparison with Similar Compounds
Ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate can be compared with other benzochromenes such as:
Ethyl 3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate: Similar structure but with a chlorophenyl group, showing different biological activities.
Ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate: Contains a methoxy group, which can alter its reactivity and biological properties.
The uniqueness of this compound lies in its hydroxyphenyl group, which enhances its antioxidant and antimicrobial activities compared to its analogs.
Properties
IUPAC Name |
ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-2-26-22(25)20-18(14-7-10-15(24)11-8-14)19-16-6-4-3-5-13(16)9-12-17(19)27-21(20)23/h3-12,18,24H,2,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGJQDFGCFHWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)O)C4=CC=CC=C4C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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